molecular formula C20H23N3O5 B1337362 H-Gly-phe-tyr-OH CAS No. 70421-71-5

H-Gly-phe-tyr-OH

Cat. No.: B1337362
CAS No.: 70421-71-5
M. Wt: 385.4 g/mol
InChI Key: QAMMIGULQSIRCD-IRXDYDNUSA-N
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Description

The compound H-Gly-phe-tyr-OH is a tripeptide consisting of glycine, phenylalanine, and tyrosine. Tripeptides like this one are often studied for their biological activities and potential therapeutic applications. The sequence of amino acids in this compound is glycine-phenylalanine-tyrosine, which can influence its chemical properties and biological functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Gly-phe-tyr-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: The amino acid glycine is first attached to the resin. Subsequent amino acids, phenylalanine and tyrosine, are added one by one using coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).

    Deprotection: After each coupling step, the protecting group on the amino acid’s amine group is removed using trifluoroacetic acid (TFA).

    Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of peptides like This compound often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, involving automated synthesizers and rigorous purification steps such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

H-Gly-phe-tyr-OH: can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dopaquinone or other oxidized products.

    Reduction: Reduction reactions can target the peptide bonds or specific amino acid residues.

    Substitution: The phenolic hydroxyl group of tyrosine can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or periodate can oxidize the tyrosine residue.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Electrophilic reagents like diazonium salts can react with the phenolic hydroxyl group.

Major Products

    Oxidation: Products like dopaquinone and other oxidized derivatives.

    Reduction: Reduced forms of the peptide or specific amino acid residues.

    Substitution: Substituted tyrosine derivatives.

Scientific Research Applications

H-Gly-phe-tyr-OH: has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzymatic processes.

    Medicine: Explored for potential therapeutic effects, including antioxidant and anti-inflammatory properties.

    Industry: Utilized in the development of peptide-based materials and drug delivery systems.

Comparison with Similar Compounds

H-Gly-phe-tyr-OH: can be compared to other tripeptides like H-Gly-phe-phe-OH and H-Gly-tyr-tyr-OH . While these compounds share similar structural features, the presence of tyrosine in This compound imparts unique properties, such as increased potential for oxidation and specific biological activities.

List of Similar Compounds

  • H-Gly-phe-phe-OH
  • H-Gly-tyr-tyr-OH
  • H-Gly-phe-ala-OH

These comparisons highlight the unique chemical and biological properties of This compound , making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5/c21-12-18(25)22-16(10-13-4-2-1-3-5-13)19(26)23-17(20(27)28)11-14-6-8-15(24)9-7-14/h1-9,16-17,24H,10-12,21H2,(H,22,25)(H,23,26)(H,27,28)/t16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAMMIGULQSIRCD-IRXDYDNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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